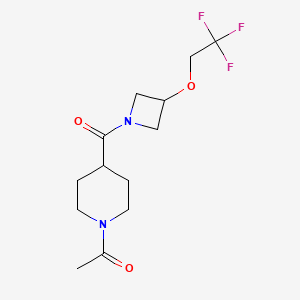

![molecular formula C16H14N4OS B2580499 1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034385-87-8](/img/structure/B2580499.png)

1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

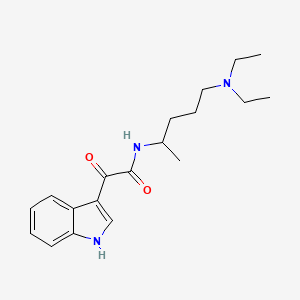

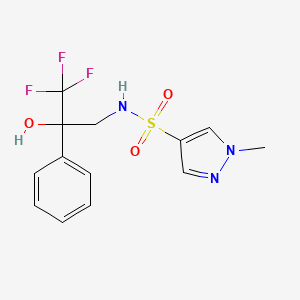

The synthesis of similar compounds involves the use of catalysts for direct amidation between carboxylic acids and amines . The Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur .Molecular Structure Analysis

The molecular structure of “1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea” would be complex due to the presence of multiple functional groups. The compound would contain a bipyridine moiety, a thiophene ring, and a urea group .Chemical Reactions Analysis

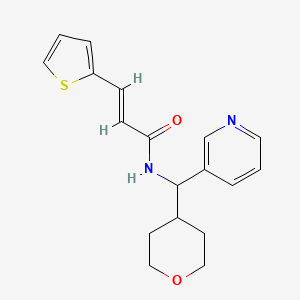

The compound could potentially participate in a variety of chemical reactions. For example, thiophene derivatives can undergo formylation reactions with dimethylformamide and phosphorus oxychloride .Applications De Recherche Scientifique

Complexation-induced Unfolding of Heterocyclic Ureas

Heterocyclic ureas demonstrate unique folding and unfolding behaviors in response to complexation, serving as a fundamental study in the understanding of molecular self-assembly and mimicry of biological processes. These compounds, including various urea derivatives, can form intramolecular hydrogen bonds, leading to folded structures in solution. This behavior is crucial for designing self-assembling materials and studying the primitive mimicry of peptide transitions from helix to sheet structures (Corbin et al., 2001).

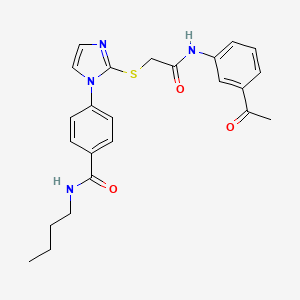

Synthesis of Urea Derivatives for Biochemical Evaluation

Urea derivatives have been synthesized and evaluated for their potential as bioactive molecules, including their roles as enzyme inhibitors. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were assessed for antiacetylcholinesterase activity, showing the importance of urea derivatives in medicinal chemistry for optimizing pharmacophoric interactions and enhancing drug efficacy (Vidaluc et al., 1995).

Anticancer Activity of Thiourea Derivatives

Thiourea derivatives have shown significant anticancer activity in various cell lines, highlighting the potential of these compounds in therapeutic applications. The synthesis of specific thiourea derivatives and their metabolic profiles have been explored, underlining the importance of understanding the relationship between chemical structure and biological activity for the development of new cancer treatments (Nammalwar et al., 2010).

Role in Polymerization Processes

Urea derivatives have been utilized as initiators in the polymerization of epoxides, demonstrating their utility in materials science for the development of novel polymers. The thermal latency of urea-derivatives of 4-aminopyridine in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA) showcases the role of these compounds in creating advanced materials with tailored properties (Makiuchi et al., 2014).

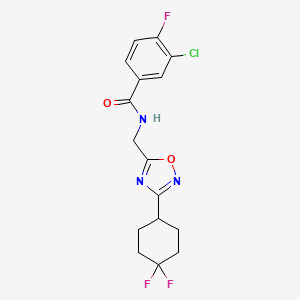

Inhibition of Soluble Epoxide Hydrolase

Urea derivatives have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of bioactive lipid epoxides. Such inhibitors are used in research to explore therapeutic strategies for various diseases, including hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and efficacy of these inhibitors contributes to the development of potential treatments for these conditions (Wan et al., 2019).

Propriétés

IUPAC Name |

1-(6-pyridin-4-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(19-11-14-2-1-9-22-14)20-13-3-4-15(18-10-13)12-5-7-17-8-6-12/h1-10H,11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGMPEXAYMFAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)

![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)

![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)